2-(Chloromethyl)-3-nitro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-nitro-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it a key intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
The synthesis of 2-(Chloromethyl)-3-nitro-5-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material.
Construction of Pyridine Ring: This method involves building the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Chemical Reactions Analysis
2-(Chloromethyl)-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the compound can also undergo oxidation reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Scientific Research Applications
2-(Chloromethyl)-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Agrochemicals: It is used as an intermediate in the synthesis of various crop-protection products.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique physicochemical properties.
Material Science: The compound is used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its biological activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
2-(Chloromethyl)-3-nitro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of several crop-protection products.
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: This compound is similar in structure and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and stability to the molecule.
Properties
Molecular Formula |
C7H4ClF3N2O2 |
---|---|
Molecular Weight |
240.57 g/mol |
IUPAC Name |
2-(chloromethyl)-3-nitro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-2-5-6(13(14)15)1-4(3-12-5)7(9,10)11/h1,3H,2H2 |
InChI Key |
VYUROWOXTAQRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.